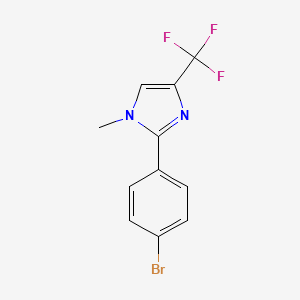
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains both bromine and trifluoromethyl groups
准备方法
The synthesis of 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 1-methylimidazole.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
Procedure: The 4-bromobenzaldehyde is reacted with 1-methylimidazole in the presence of the base and solvent. The reaction mixture is heated to a specific temperature (usually around 100-120°C) and stirred for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
化学反应分析
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an imidazole oxide.
科学研究应用
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in molecular docking studies to understand its binding interactions with biological targets.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways involved in cell proliferation and survival, making it a candidate for anticancer research.
相似化合物的比较
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(4-bromophenyl)-1-methyl-1H-imidazole and 2-(4-chlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole share structural similarities.
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound makes it unique in terms of its reactivity and potential biological activity.
属性
分子式 |
C11H8BrF3N2 |
|---|---|
分子量 |
305.09 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-17-6-9(11(13,14)15)16-10(17)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI 键 |
UZESIHZNSAIXIU-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


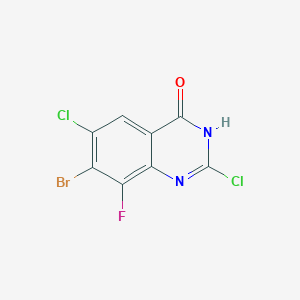
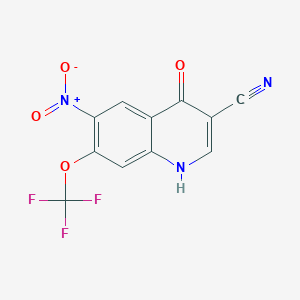
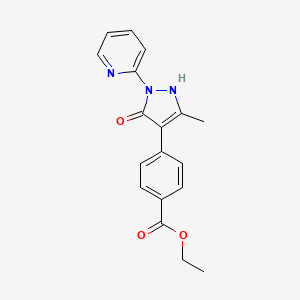
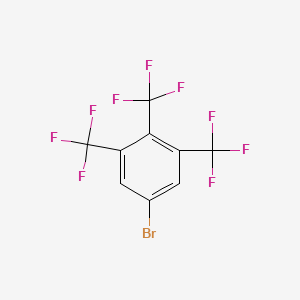
![(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13925887.png)
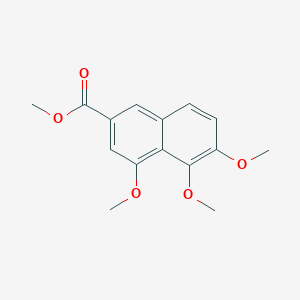
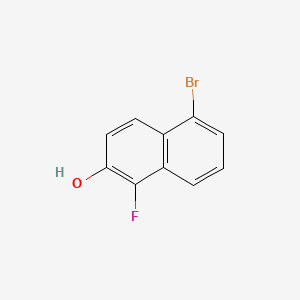
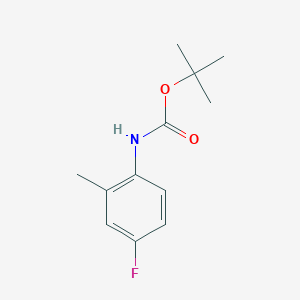
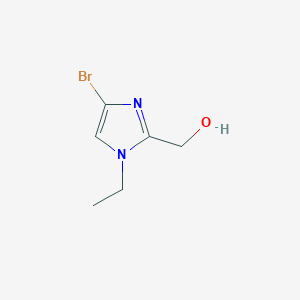
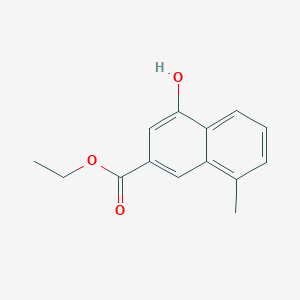
![(2S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1R)-2-[1-[3-[2-[2-[2-[2-[3-[2-[3-[[1-[(2S)-2-[1-[4-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-amino-5-methoxybenzoyl]-4-methylidenepyrrolidin-2-yl]-1,3-oxazolidine-3-carbonyl]oxy-2-methylpropan-2-yl]disulfanyl]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13925939.png)
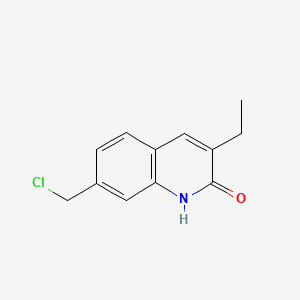
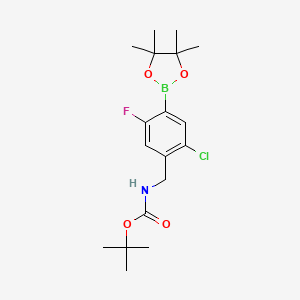
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
